molecular formula C11H12N4O2 B1481843 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid CAS No. 2098024-39-4

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Cat. No. B1481843
CAS RN: 2098024-39-4
M. Wt: 232.24 g/mol
InChI Key: NBSZVJWESNLMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is a compound that has been identified in the context of research and is not intended for human or veterinary use. It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyridazines are of significant interest due to their biological activity .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid, involves modern synthetic approaches that are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . For instance, the reaction of pyridazinones with the Lawesson’s reagent was used for the synthesis of thiopyridazines .


Molecular Structure Analysis

The molecular formula of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid is C11H12N4O2, and its molecular weight is 232.24 g/mol.


Chemical Reactions Analysis

The chemical properties of pyridazines, including both reactions of the diazine ring and reactions of various substituents attached to the ring, are considered in the chemistry of pyridazine . For instance, the reaction of pyridazinones with the Lawesson’s reagent was used for the synthesis of thiopyridazines .

Scientific Research Applications

Drug Discovery and Development

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid: is a compound that has shown promise in the field of drug discovery. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. For instance, pyridazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects . This compound could serve as a scaffold for creating new drugs with these therapeutic properties.

Antimicrobial Agents

The pyridazine core of the compound is associated with antimicrobial properties. Researchers have been exploring pyridazine derivatives for their potential use as antimicrobial agents, which could be effective against various bacterial and fungal infections. The versatility of the pyridazine ring allows for the synthesis of compounds that could combat resistant strains of bacteria .

Anticancer Research

Pyridazine derivatives have been identified as potential anticancer agents. The structure of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid allows for the attachment of various functional groups that can target cancer cells. The compound’s ability to be modified makes it a valuable tool in the synthesis of molecules that could inhibit the growth of tumors or disrupt cancer cell metabolism .

Anti-Tuberculosis Agents

There is ongoing research into the use of pyridazine derivatives as anti-tubercular agents. Compounds similar to 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . This suggests that the compound could be a starting point for the development of new treatments for tuberculosis.

Agrochemicals

The pyridazine ring is present in some commercially available agrochemicals. Derivatives of 6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid could be explored for their herbicidal and antifeedant properties. This could lead to the development of new products that help protect crops from pests and diseases .

Material Synthesis

This compound exhibits unique properties that make it useful in the synthesis of new materials. Its chemical structure could be utilized in catalysis and the development of new synthetic pathways. This would be particularly valuable in the creation of polymers or other complex materials with specific desired properties.

properties

IUPAC Name

6-(4-cyanopiperidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-7-8-3-5-15(6-4-8)10-2-1-9(11(16)17)13-14-10/h1-2,8H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSZVJWESNLMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Cyanopiperidin-1-yl)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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